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molecular formula C8HF13 B1305927 1H-Perfluorooct-1-yne CAS No. 55756-24-6

1H-Perfluorooct-1-yne

Cat. No. B1305927
M. Wt: 344.07 g/mol
InChI Key: QRRGZVPIVBHZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156938B2

Procedure details

A flame-dried 50 mL round-bottom flask equipped with distillation apparatus was charged with 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol (S1) (35.3 g, 88 mmol) and NaOH pellets (2.5 g, 61 mmol) under argon. The pressure was reduced to 400 mmHg and the flask was heated to 100° C. The crude product was collected over an hour in a receiving flask in a brine/ice bath. The product was washed 3 times with distilled water and was subsequently dried over MgSO4. Removal of drying agent via filtration gave S2 (13.4 g, 46%) as a clear liquid. B.p. 92-94° C. 1H NMR (300 MHz, CDCl3): δ 3.07 (t, JH-F=5.7 Hz, 1H). 19F NMR (282 MHz, CDCl3): δ −126.69 (2F), −123.39 (2F), −123.25 (2F), −121.83 (2F), −99.76 (2F), −81.33 (3F).
Name
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([C:9]([F:24])([F:23])[C:10]([F:22])([F:21])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[C:3]#[C:4]C(C)(O)C.[OH-].[Na+]>>[F:1][C:2]([F:25])([C:9]([F:23])([F:24])[C:10]([F:21])([F:22])[C:11]([F:19])([F:20])[C:12]([F:17])([F:18])[C:13]([F:16])([F:15])[F:14])[C:3]#[CH:4] |f:1.2|

Inputs

Step One
Name
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol
Quantity
35.3 g
Type
reactant
Smiles
FC(C#CC(C)(O)C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame-dried 50 mL round-bottom flask equipped with distillation apparatus
CUSTOM
Type
CUSTOM
Details
The crude product was collected over an hour in a receiving flask in a brine/ice bath
WASH
Type
WASH
Details
The product was washed 3 times with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was subsequently dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal
CUSTOM
Type
CUSTOM
Details
of drying agent
FILTRATION
Type
FILTRATION
Details
via filtration
CUSTOM
Type
CUSTOM
Details
gave S2 (13.4 g, 46%) as a clear liquid

Outcomes

Product
Name
Type
Smiles
FC(C#C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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